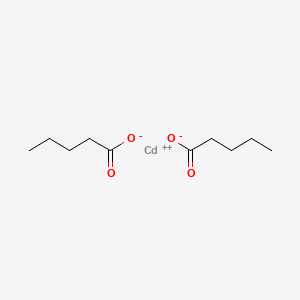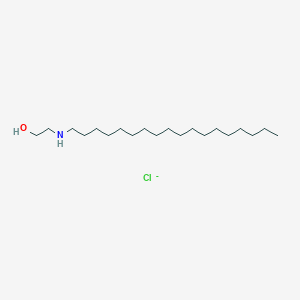
2-iso-Butoxy-4-fluorobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iso-Butoxy-4-fluorobenzoyl chloride is an organic compound with the molecular formula C11H12ClFO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and an iso-butoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-iso-Butoxy-4-fluorobenzoyl chloride typically involves the acylation of 2-iso-butoxy-4-fluorobenzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-iso-Butoxy-4-fluorobenzoic acid+Thionyl chloride→2-iso-Butoxy-4-fluorobenzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 2-iso-Butoxy-4-fluorobenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-iso-butoxy-4-fluorobenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products Formed:
Nucleophilic Substitution: Produces amides, esters, or thioesters depending on the nucleophile.
Hydrolysis: Produces 2-iso-butoxy-4-fluorobenzoic acid.
Reduction: Produces the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-iso-Butoxy-4-fluorobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized polymers and advanced materials.
Biological Studies: Utilized in the modification of biomolecules for studying their interactions and functions.
Mecanismo De Acción
The mechanism of action of 2-iso-Butoxy-4-fluorobenzoyl chloride primarily involves the activation of the carbonyl group, making it highly reactive towards nucleophiles. This reactivity facilitates the formation of new chemical bonds, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
4-Fluorobenzoyl chloride: Lacks the iso-butoxy group, making it less sterically hindered and more reactive.
2-Butoxy-4-fluorobenzoyl chloride: Similar structure but with a butoxy group instead of an iso-butoxy group, leading to different steric and electronic properties.
Uniqueness: 2-iso-Butoxy-4-fluorobenzoyl chloride is unique due to the presence of both the iso-butoxy and fluorine substituents, which impart distinct steric and electronic effects. These effects influence its reactivity and the types of derivatives that can be synthesized from it.
Propiedades
Fórmula molecular |
C11H12ClFO2 |
|---|---|
Peso molecular |
230.66 g/mol |
Nombre IUPAC |
4-fluoro-2-(2-methylpropoxy)benzoyl chloride |
InChI |
InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-5-8(13)3-4-9(10)11(12)14/h3-5,7H,6H2,1-2H3 |
Clave InChI |
MITFOOGLDITWDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=CC(=C1)F)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


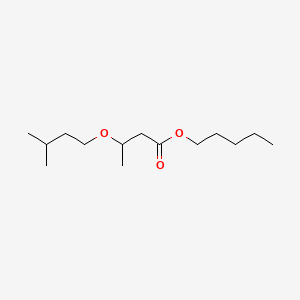
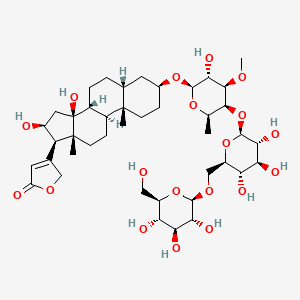



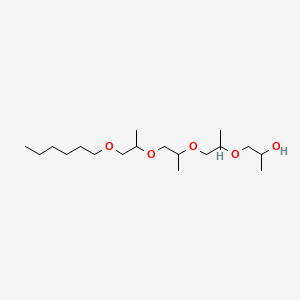
![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
